3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine
Description
3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused bicyclic scaffold of imidazole and pyridine. Key substituents include:
- Chloro at position 3 (electron-withdrawing, enhances electrophilic substitution resistance).
- Fluoro at position 6 (electron-withdrawing, improves metabolic stability).
- Methyl at position 2 (electron-donating, increases lipophilicity).
This combination of substituents balances electronic effects and steric bulk, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity.
Properties
Molecular Formula |
C8H6ClFN2 |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
3-chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
VLKIMBIDLZMHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with 3-chloro-6-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula CHClFN and a molecular weight of approximately 184.60 g/mol. Its structure features a pyridine ring fused with an imidazole ring, which is significant for its biological properties. The presence of chlorine and fluorine atoms enhances its chemical reactivity and binding affinity to biological targets.
Biological Activities
3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine exhibits notable antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biological pathways. These interactions are crucial for its therapeutic potential.
Antimicrobial Properties
The compound has shown effectiveness against various microbial strains, making it a candidate for further research in the development of new antimicrobial agents. Its mechanism of action typically involves the disruption of microbial cellular processes, which can lead to cell death or inhibition of growth.
Anticancer Potential
Studies suggest that this compound may inhibit cancer cell proliferation through specific pathways. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic in anticancer drugs. The compound's structural modifications can further enhance its potency and selectivity against cancer cells .
Synthesis Techniques
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes continuous flow processes that improve efficiency and yield. This method allows for better control over reaction conditions, leading to higher purity products.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers found that the compound effectively inhibited the growth of various cancer cell lines in vitro. The study highlighted its ability to induce apoptosis through the activation of specific apoptotic pathways. Further in vivo studies are required to evaluate its efficacy and safety profiles.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. Results indicated significant inhibition of bacterial growth compared to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key Observations:
- Positional Isomerism : The 3-Cl-6-F configuration (target) versus 6-Cl-3-F () alters electronic distribution, impacting reactivity and interaction profiles.
- Functional Groups : Carboxylic acid () or acetamide () substituents improve solubility but may reduce blood-brain barrier penetration compared to the target’s methyl group.
Biological Activity
3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine (CFMIP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with CFMIP, supported by data tables and relevant case studies.
Chemical Structure and Properties
CFMIP belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine and imidazole ring system. Its molecular formula is with a molecular weight of approximately 184.60 g/mol. The presence of chlorine and fluorine atoms in its structure enhances its chemical properties and biological activities.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H6ClFN2 | Contains both chlorine and fluorine |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7ClN2O2 | Carboxylic acid group |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | C8H5ClF3N | Trifluoromethyl group |
The biological activity of CFMIP is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : CFMIP inhibits enzymes involved in DNA replication and repair, contributing to its anticancer properties.
- Protein Binding : The compound can bind to proteins, disrupting their function and exhibiting antimicrobial activity.
- Cellular Pathways : CFMIP interferes with cellular pathways such as apoptosis and cell cycle regulation, which are crucial for cancer progression.
Antimicrobial Activity
CFMIP has shown promising results in antimicrobial studies. Its efficacy against various bacterial strains has been documented:
- Gram-positive Bacteria : Exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative Bacteria : Demonstrates effectiveness against Escherichia coli and Pseudomonas aeruginosa.
A study highlighted that CFMIP's mechanism involves disrupting bacterial cell membranes, leading to cell death. The compound's structural features enhance its binding affinity to bacterial proteins, thereby increasing its antimicrobial potency .
Anticancer Activity
Research indicates that CFMIP possesses notable anticancer properties:
- Cell Lines Tested : It has been evaluated against various cancer cell lines, including human promyelocytic leukemia (HL60), lung (A549), and breast (MCF-7) cancer cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Case Study: Anticancer Efficacy
In a recent study involving HL60 cells, CFMIP demonstrated an IC50 value indicating potent cytotoxicity. The study employed flow cytometry to assess apoptosis levels, revealing that treatment with CFMIP led to significant increases in early and late apoptotic cells compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of CFMIP can be further understood through SAR studies:
- Compounds with similar imidazo[1,2-a]pyridine structures have been explored for their therapeutic potential.
- Modifications at various positions on the imidazo ring can enhance or diminish biological activity. For instance, substituents at the 6-position have been shown to significantly impact both antimicrobial and anticancer efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
